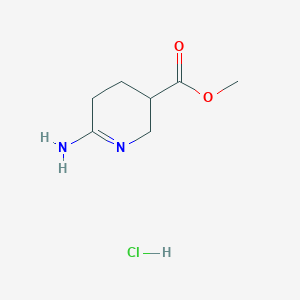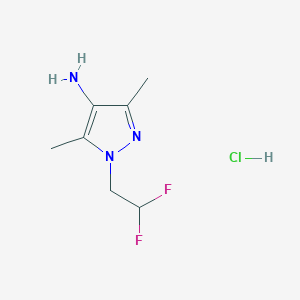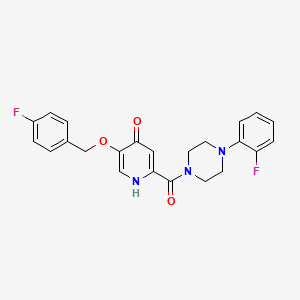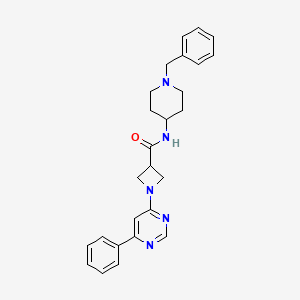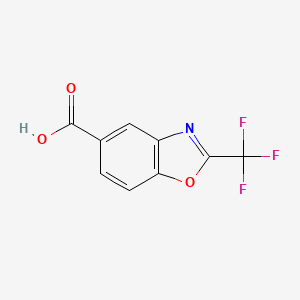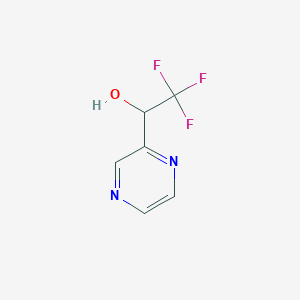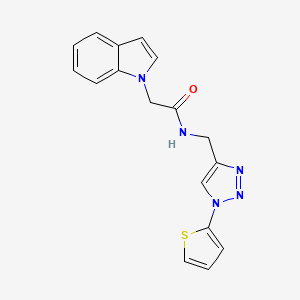
2-(1H-indol-1-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1H-indol-1-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of indole and triazole, which are two important chemical scaffolds that have been extensively studied for their biological activities.
Scientific Research Applications
Cancer Immunotherapy Applications
Unique sulfur-aromatic interactions contribute to the binding efficiency of similar compounds in the context of cancer immunotherapy. Indoleamine 2,3-dioxygenase (IDO1) inhibitors, with structures analogous to "2-(1H-indol-1-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide," have been studied for their potential use in cancer immunotherapy. A study highlights the synthesis and structural analysis of novel IDO1 inhibitors, demonstrating how sulfur-aromatic interaction networks can significantly enhance inhibitor potency. This insight is expected to drive future discoveries in potent IDO1 inhibitors for cancer treatment (Peng et al., 2020).
Antimicrobial and Plant Growth Regulatory Activities
Compounds containing the thiophene and triazole moieties have shown potential in antimicrobial and plant growth regulatory activities. Synthesis and structural analysis of novel triazole compounds containing a thioamide group revealed that these compounds exhibit antifungal and plant growth regulating activities. This suggests their applicability in agricultural sciences and pharmaceutical research for the development of new antimicrobial agents (Li Fa-qian et al., 2005).
Optoelectronic Properties
The incorporation of thiazole and thiophene derivatives into polythiophenes has been investigated for their optoelectronic properties. Such studies involve the synthesis of thiazole-containing monomers and their subsequent polymerization to examine the conducting polymers' optical band gaps and switching times. This research indicates potential applications in the development of optoelectronic devices, highlighting the versatility of compounds similar to "this compound" in materials science (Camurlu & Guven, 2015).
Anticancer Agents
Research into the synthesis and biological evaluation of thiazole derivatives as anticancer agents has shown promising results. Specifically, derivatives such as N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have been synthesized and assessed for their anticancer activity against human lung adenocarcinoma cells. One compound, in particular, displayed high selectivity and apoptosis induction, suggesting the potential of similar compounds in anticancer drug development (Evren et al., 2019).
Anti-Inflammatory Drug Design
The design, synthesis, and in silico modeling of indole acetamide derivatives for anti-inflammatory applications demonstrate the potential of such compounds in drug design. Structural analysis and molecular docking studies indicate that these derivatives can target cyclooxygenase domains, offering insights into the development of new anti-inflammatory medications (Al-Ostoot et al., 2020).
Properties
IUPAC Name |
2-indol-1-yl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5OS/c23-16(12-21-8-7-13-4-1-2-5-15(13)21)18-10-14-11-22(20-19-14)17-6-3-9-24-17/h1-9,11H,10,12H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSHAABOJBFYJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=CN(N=N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
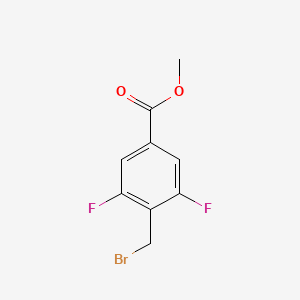
![5-{2-[Cyano(cyclopentylidene)methyl]-1,3-thiazol-4-yl}-6-methyl-2-(propylthio)nicotinonitrile](/img/structure/B2892920.png)

![2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]acetamide](/img/structure/B2892922.png)
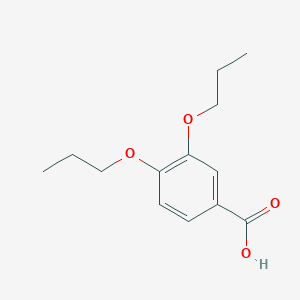

![N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2892928.png)
![3-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]thio}-7-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2892929.png)
